N1-Isopropylbenzene-1,2-diamine, also known as 1-isopropyl-2-aminobenzene, is an aromatic diamine characterized by the presence of two amine groups attached to a benzene ring, specifically at the 1 and 2 positions. The isopropyl group provides steric hindrance, influencing the compound's reactivity and biological properties. This compound is of interest due to its potential applications in pharmaceuticals and material science.
These reactions are crucial for synthesizing more complex molecules and materials.
Research indicates that N1-isopropylbenzene-1,2-diamine exhibits biological activity, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with various biological targets. Studies have shown that derivatives of benzene-1,2-diamines can possess anti-cancer properties and may act as inhibitors for certain enzymes involved in disease processes.
The synthesis of N1-isopropylbenzene-1,2-diamine can be achieved through several methods:
bashC6H4(NH2)2 + (CH3)2CHOBr → N1-Isopropylbenzene-1,2-diamine + HBr
N1-Isopropylbenzene-1,2-diamine has several applications:
Interaction studies involving N1-isopropylbenzene-1,2-diamine focus on its binding affinity with biological targets. Research indicates that its derivatives can inhibit specific enzymes or receptors associated with disease pathways. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.
N1-Isopropylbenzene-1,2-diamine shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
o-Phenylenediamine | Aromatic Diamine | Common precursor for various heterocycles |
m-Phenylenediamine | Aromatic Diamine | Different positioning of amine groups |
p-Phenylenediamine | Aromatic Diamine | Has distinct reactivity compared to ortho/para |
5-Fluoro-N1-isopropylbenzene-1,2-diamine | Fluorinated Diamine | Enhanced reactivity due to fluorination |
6-Bromo-N1-isopropylbenzene-1,2-diamine | Bromo-substituted Diamine | Halogen substitution affects solubility/reactivity |
N1-Isopropylbenzene-1,2-diamine's unique feature lies in its isopropyl substitution at the nitrogen atom, which provides specific steric effects not present in other diamines. This influences both its chemical reactivity and biological interactions.
N1-Isopropylbenzene-1,2-diamine is systematically named 2-N-propan-2-ylbenzene-1,2-diamine, reflecting its benzene ring with two adjacent amine groups at positions 1 and 2, where the N1 position is substituted by an isopropyl group. Its CAS registry number 70918-95-5 serves as a unique identifier in chemical databases.
The compound’s molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol are consistent across sources. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 70918-95-5 | |
Molecular Formula | C₉H₁₄N₂ | |
InChIKey | NUANSJJRMWHEHS-UHFFFAOYSA-N | |
SMILES Code | CC(C)NC1=CC=CC=C1N |
Synonyms include N1-Isopropyl-1,2-benzenediamine and 2-N-propan-2-ylbenzene-1,2-diamine.
The molecule comprises a benzene ring with two adjacent amine groups (NH₂ and NHC(CH₃)₂) at positions 1 and 2, respectively. The isopropyl group (–CH(CH₃)₂) is attached to the N1 atom, creating a tertiary amine center.
Key Structural Features:
The SMILES notation CC(C)NC1=CC=CC=C1N explicitly defines the bond connectivity: the isopropyl group links to the nitrogen at position 2, while the primary amine occupies position 1.
N1-Isopropylbenzene-1,2-diamine belongs to a class of substituted benzene diamines. Notable isomers include:
These isomers differ in substituent positions, altering electronic and steric properties. For example, 4-Isopropylbenzene-1,3-diamine exhibits distinct reactivity due to its meta-substituted amine groups.
While tautomerism is common in aromatic diamines (e.g., o-phenylenediamine), N1-Isopropylbenzene-1,2-diamine’s structure precludes enamine tautomerism. The tertiary amine at N1 and primary amine at N2 remain fixed due to the steric bulk of the isopropyl group and the lack of adjacent carbonyl groups.
No direct crystallographic data exists for N1-Isopropylbenzene-1,2-diamine in the provided sources. However, insights can be inferred from related compounds:
Further experimental studies are required to characterize its crystal structure definitively.